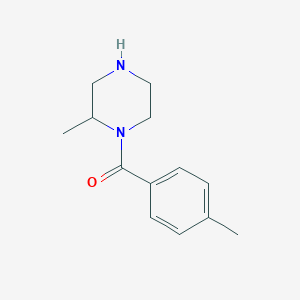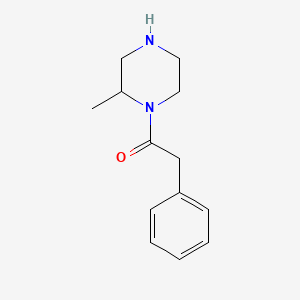
1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with a methyl group and a phenylethanone moiety, making it a versatile scaffold in organic synthesis and drug development.
作用机制
Target of Action
It’s structurally similar to 2-methyl ap-237 , which is known to have an opioid mechanism of action .
Mode of Action
Given its structural similarity to 2-methyl ap-237 , it may interact with opioid receptors in a similar manner. Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands. The endogenous opioids are dynorphins, enkephalins, endorphins, endomorphins and nociceptin. The opioid receptors are 40% identical to somatostatin receptors (SSTRs).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Another method includes the aza-Michael addition of piperazine to compounds with activated multiple carbon-carbon bonds under catalysis by metal ions supported on weakly acidic cation-exchanger resin .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale reactions using readily available starting materials and efficient catalytic systems. For example, the use of palladium-catalyzed cyclization reactions or visible-light-promoted decarboxylative annulation protocols can provide high yields of the desired products under mild conditions .
化学反应分析
Types of Reactions
1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.
科学研究应用
1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
2-Methyl-AP-237: An acyl piperazine opioid known for its potent analgesic properties.
AP-237 (bucinnazine): Another acyl piperazine opioid with similar pharmacological effects.
AP-238: A related compound with similar structural features and biological activities.
Uniqueness
1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethanone moiety enhances its potential for diverse applications in drug development and organic synthesis.
属性
IUPAC Name |
1-(2-methylpiperazin-1-yl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-10-14-7-8-15(11)13(16)9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDZTRJGADQMTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
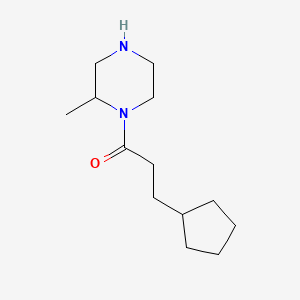

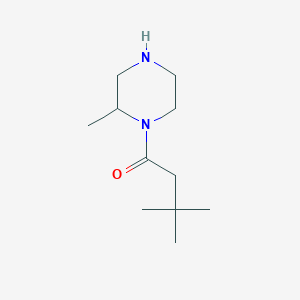
![2-Methyl-1-[(3-methylphenyl)methyl]piperazine](/img/structure/B6332351.png)
![2-Methyl-1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B6332358.png)
![1-[(4-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6332380.png)
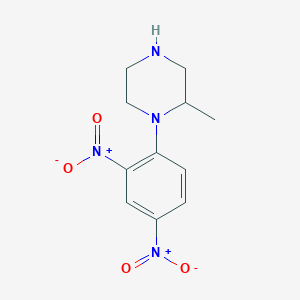

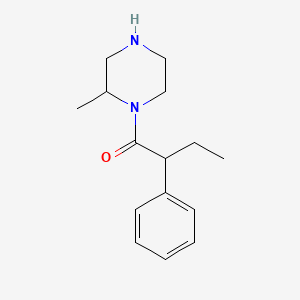

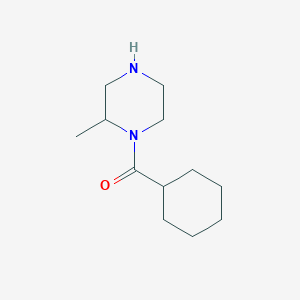
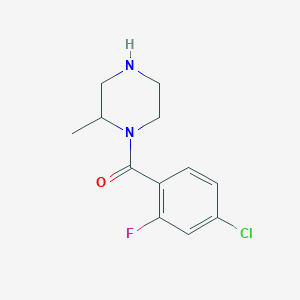
![2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6332436.png)
